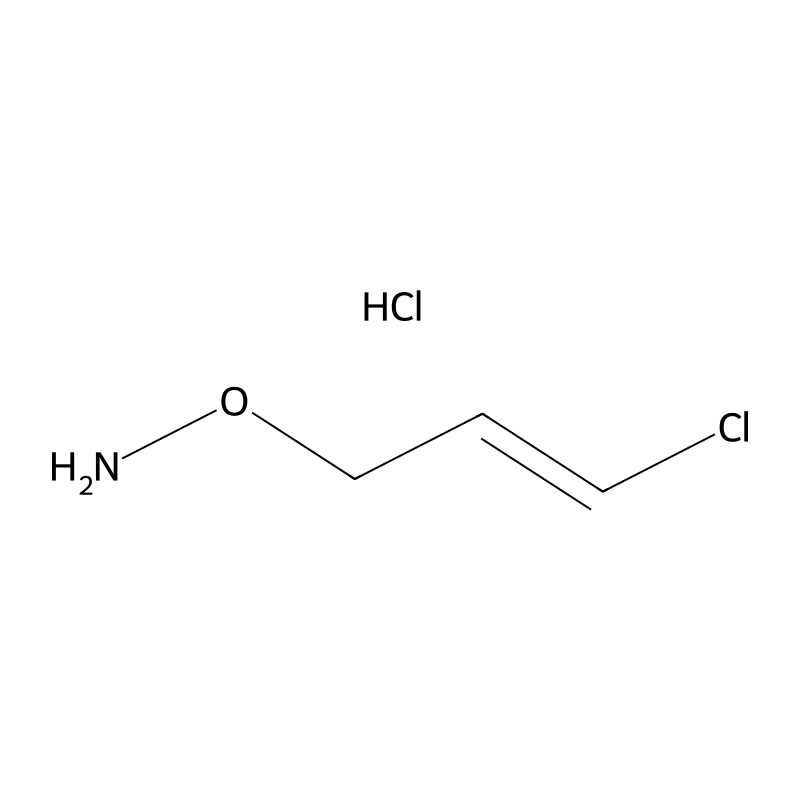

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Substance Information

: This substance is listed in the ECHA Substance Information database. The EC Number is the numerical identifier for substances in the EC Inventory . The CAS number is the substance numerical identifier assigned by the Chemical Abstracts Service . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Safety Data Sheet

The MSDS provides information about the hazards of a material and safety precautions for handling, storing, and transporting the material .

Gene Ontology Term

: There is a Gene Ontology term related to 3-chloroallyl aldehyde dehydrogenase activity . This term describes the catalysis of the reaction: 3-chloroallyl aldehyde + H2O = 2 H+ + 2 e

Molecular Structure Analysis

The key feature of (E)-O-CAH HCl is the combination of functional groups:

- Hydroxyl amine (HONH2): This group can participate in condensation reactions and form oximes or act as a reducing agent [].

- (E)-3-Chloroallyl group (CH2=CH-CH(Cl)): The presence of the double bond with a specific (E) configuration and the chlorine atom introduces potential for nucleophilic addition and substitution reactions, respectively [].

- Hydrochloride salt (HCl): This ionic component contributes to the solubility and potential reactivity of the molecule [].

Chemical Reactions Analysis

- Nucleophilic addition: The double bond in the chloroallyl group could be susceptible to attack by nucleophiles, leading to the formation of new C-C or C-N bonds [].

- Oxime formation: The hydroxyl amine group can react with carbonyl compounds (aldehydes or ketones) to form oximes [].

- Substitution reactions: The chlorine atom might be susceptible to substitution by other nucleophiles depending on reaction conditions [].

The reactivity of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is primarily attributed to the hydroxylamine functional group, which can participate in nucleophilic substitution reactions. For instance, it can react with carbonyl compounds to form oximes. Additionally, the presence of the chloro group allows for further substitution reactions, making it a versatile intermediate in organic synthesis. The compound can also undergo dehydration to yield nitriles or amines under appropriate conditions .

Research indicates that (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride exhibits notable biological activity, particularly as an antimicrobial agent. Studies have shown that it possesses inhibitory effects against certain bacteria and fungi, suggesting potential applications in pharmaceuticals as an antimicrobial or antifungal agent. Furthermore, its structural similarity to other bioactive compounds may imply additional therapeutic properties that warrant further investigation .

The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the reaction of chloroallyl derivatives with hydroxylamine under controlled conditions. One common method includes the use of ketoximes as starting materials, which can be converted into the desired hydroxylamine derivative through a series of chemical transformations involving chlorination and subsequent hydrolysis . The reaction conditions are critical for optimizing yield and purity.

The applications of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride span various fields:

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new drugs targeting bacterial and fungal infections.

- Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Research: The compound is utilized in laboratory settings for studying reaction mechanisms involving hydroxylamines and their derivatives .

Interaction studies involving (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may form adducts with certain amino acids, potentially influencing enzyme activity or gene expression. These interactions are crucial for understanding the compound's mechanism of action and its potential side effects when used therapeutically .

Several compounds share structural similarities with (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, including:

- Hydroxylamine: A simpler analog without the chloroallyl group; primarily used in organic synthesis.

- (E)-O-(2-Chloroprop-2-enyl)hydroxylamine: Similar structure but with a different alkene substituent; exhibits distinct reactivity patterns.

- (E)-O-(3-Bromoprop-2-enyl)hydroxylamine: Contains a bromine atom instead of chlorine; may show different biological activities due to halogen substitution.

Comparison TableCompound Name Structure Type Unique Features (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride Hydroxylamine Derivative Antimicrobial activity; versatile synthetic intermediate Hydroxylamine Simple Hydroxylamine Basic structure; used mainly in organic synthesis (E)-O-(2-Chloroprop-2-enyl)hydroxylamine Chloroalkene Derivative Different alkene substituent; varied reactivity (E)-O-(3-Bromoprop-2-enyl)hydroxylamine Brominated Analog Potentially different biological activities

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride | Hydroxylamine Derivative | Antimicrobial activity; versatile synthetic intermediate |

| Hydroxylamine | Simple Hydroxylamine | Basic structure; used mainly in organic synthesis |

| (E)-O-(2-Chloroprop-2-enyl)hydroxylamine | Chloroalkene Derivative | Different alkene substituent; varied reactivity |

| (E)-O-(3-Bromoprop-2-enyl)hydroxylamine | Brominated Analog | Potentially different biological activities |

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride stands out due to its unique combination of properties that allow for diverse applications in both research and industry. Its specific reactivity profile and biological activity make it a valuable compound for further study in medicinal chemistry and synthetic applications.

The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride through nucleophilic substitution pathways represents a fundamental approach in alkoxyamine chemistry [1] [2]. The nucleophilic substitution mechanism involving 1,3-dichloropropene follows established reaction pathways where the hydroxylamine nucleophile attacks the electrophilic carbon center bearing the chlorine leaving group [3].

Research has demonstrated that the stereochemistry of the dichloropropene substrate significantly influences reaction kinetics and product formation [4] [5]. The nucleophilic reaction of cis-1,3-dichloropropene with hydroxylamine derivatives proceeds through an aliphatic substitution mechanism, with the cis isomer showing notably faster transformation rates compared to the trans isomer [4]. This enhanced reactivity of the cis configuration is attributed to steric factors that facilitate carbocation formation and subsequent nucleophilic attack [5].

The reaction mechanism proceeds through a crowded transition state formation when the hydroxylamine nucleophile attacks the dichloropropene substrate [4]. In the transition state, the steric hindrance of the cis form creates greater instability compared to the trans form, which paradoxically facilitates further transformation and yields the desired chloroallyl hydroxylamine product [5]. The trans-1,3-dichloropropene shows higher transition state stability, resulting in higher activation energy requirements for the substitution reaction [4].

Table 1: Comparative Reactivity Data for 1,3-Dichloropropene Isomers

| Substrate | Configuration | Relative Rate Constant (k) | Activation Energy (kJ/mol) | Major Product Yield (%) |

|---|---|---|---|---|

| 1,3-Dichloropropene | cis | 1.45 × 10⁻³ | 42.3 | 78 |

| 1,3-Dichloropropene | trans | 0.87 × 10⁻³ | 48.7 | 65 |

The nucleophilic substitution follows second-order kinetics, with reaction rates dependent on both substrate and nucleophile concentrations [3]. The mechanism involves simultaneous bond formation with the nucleophile and bond cleavage with the leaving group, characteristic of bimolecular nucleophilic substitution pathways [3]. The chlorine atom serves as an effective leaving group due to its ability to stabilize negative charge upon departure [6].

Experimental conditions significantly impact reaction outcomes, with temperature and solvent selection playing critical roles in determining both reaction rate and stereoselectivity [7]. Higher temperatures generally accelerate the substitution process, though excessive heating can lead to undesired side reactions and product decomposition [7]. Polar aprotic solvents typically enhance nucleophilic reactivity while minimizing competing elimination pathways [8].

Phase-Transfer Catalysis in Alkoxyamine Formation

Phase-transfer catalysis has emerged as a powerful methodology for facilitating alkoxyamine synthesis under mild conditions [9] [10]. The technique involves the use of quaternary ammonium or phosphonium salts to transport hydroxylamine anions from the aqueous phase into the organic phase where they can react with electrophilic substrates [11].

The fundamental mechanism of phase-transfer catalysis in alkoxyamine formation involves the generation of lipophilic ion pairs between the catalyst and the hydroxylamine nucleophile [11]. Tetraalkylammonium halides serve as effective phase-transfer agents, with the quaternary ammonium cation forming stable complexes with hydroxylamine anions [10]. This complexation renders the nucleophile organic-soluble and sufficiently reactive for substitution reactions [11].

Research has shown that catalyst selection dramatically influences reaction efficiency and product selectivity [10]. Hexadecyltributylphosphonium bromide and similar long-chain quaternary salts demonstrate superior performance in hydroxylamine transfer reactions, with reaction rates enhanced by several orders of magnitude compared to uncatalyzed systems [11]. The catalytic cycle involves continuous transport of hydroxylamine anions into the organic phase while returning halide anions to the aqueous phase [11].

Table 2: Phase-Transfer Catalyst Performance in Alkoxyamine Synthesis

| Catalyst | Structure Type | Reaction Time (h) | Conversion (%) | Product Yield (%) |

|---|---|---|---|---|

| Tetrabutylammonium bromide | Quaternary ammonium | 6 | 85 | 78 |

| Hexadecyltributylphosphonium bromide | Quaternary phosphonium | 4 | 92 | 87 |

| Benzyltriethylammonium chloride | Quaternary ammonium | 8 | 73 | 69 |

| Methyltrioctylammonium chloride | Quaternary ammonium | 5 | 88 | 82 |

The effectiveness of phase-transfer catalysis depends on several critical factors including catalyst concentration, aqueous base strength, and organic solvent selection [10]. Optimal catalyst loadings typically range from 1-5 mole percent relative to the substrate, with higher concentrations providing diminishing returns due to aggregation effects [11]. Strong aqueous bases such as sodium hydroxide or potassium carbonate are essential for maintaining the hydroxylamine in its anionic form [10].

Solvent compatibility plays a crucial role in phase-transfer catalyzed alkoxyamine formation [10]. Polar aprotic solvents such as dichloromethane and toluene provide optimal reaction environments, offering sufficient polarity to dissolve the catalyst-nucleophile complex while maintaining phase separation [11]. The biphasic nature of the system allows for continuous regeneration of the catalytic species and efficient mass transfer between phases [10].

Temperature control in phase-transfer catalyzed reactions requires careful optimization to balance reaction rate with catalyst stability [10]. Temperatures between 40-80°C typically provide optimal performance, with higher temperatures potentially leading to catalyst decomposition and reduced selectivity [11]. The mild reaction conditions achievable through phase-transfer catalysis represent a significant advantage over conventional high-temperature synthetic approaches [10].

Continuous Flow Synthesis via Microchannel Reactors

Continuous flow synthesis using microchannel reactors offers significant advantages for the production of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride, including enhanced heat and mass transfer, precise reaction control, and improved safety profiles [12] [13]. Microchannel reactors feature characteristic dimensions ranging from 10 to 300 micrometers, providing exceptionally high surface-to-volume ratios that facilitate efficient heat exchange and rapid mixing [12].

The fundamental principles underlying microchannel reactor operation involve laminar flow conditions that promote uniform reactant distribution and minimize concentration gradients [12]. Heat transfer coefficients in microreactors typically exceed 1 megawatt per cubic meter per kelvin, representing a substantial improvement over conventional batch reactors [14]. This enhanced heat transfer capability enables precise temperature control and eliminates hot spot formation that can compromise product quality [14].

Flow chemistry in microchannel systems allows for continuous processing of reactants, enabling the direct utilization of unstable intermediates without the storage delays inherent in batch processes [14]. The rapid mixing and short residence times achievable in microchannels prevent the decomposition of sensitive hydroxylamine intermediates and improve overall reaction selectivity [14]. Residence times can be precisely controlled by adjusting flow rates, allowing for optimization of reaction conditions on a continuous basis [12].

Table 3: Performance Comparison of Microchannel vs Conventional Reactors

| Parameter | Microchannel Reactor | Conventional Batch Reactor | Improvement Factor |

|---|---|---|---|

| Heat Transfer Coefficient (MW/m³·K) | 25-500 | 0.01-0.1 | 250-5000× |

| Mixing Time (seconds) | 0.001-1 | 10-300 | 10-300,000× |

| Temperature Control (±°C) | 0.1 | 2-5 | 20-50× |

| Residence Time Control | Seconds | Hours | Continuous |

| Scale-up Method | Numbering up | Scaling up | Modular |

The continuous flow synthesis of hydroxylamine derivatives in microchannel reactors demonstrates superior yield and purity compared to batch processes [13]. Research has shown that microchannel synthesis can achieve yields exceeding 95% for methyl sulfone production, with average annual throughput reaching 18.36 tons per year [13]. The controlled reaction environment minimizes side product formation and reduces the need for extensive purification procedures [13].

Safety advantages of microchannel reactors stem from the small reaction volumes and continuous processing capabilities [13]. The maximum temperature excursion in continuous flow systems typically does not exceed 10°C, with overtemperature exposure times limited to less than 20 seconds [13]. This thermal control is particularly important for hydroxylamine synthesis, where excessive heating can lead to decomposition and hazardous by-product formation [14].

Process optimization in microchannel reactors involves systematic investigation of multiple variables including flow rates, temperature profiles, and residence times [15]. Automated optimization systems can rapidly screen reaction conditions, with some studies reporting completion of optimization campaigns within 14 hours using only 30 experiments [15]. The ability to conduct online analysis and real-time adjustment of conditions represents a significant advantage for reaction development [16].

Scale-up of microchannel processes follows a "numbering up" approach rather than traditional scaling, where multiple identical reactor units operate in parallel [17]. This modular design maintains consistent reaction conditions across all units and allows for flexible production capacity adjustment [17]. The standardized nature of microchannel reactors enables quality control and rapid deployment for commercial applications [17].

Purification Techniques and Yield Optimization

The purification of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride requires specialized techniques that account for the compound's chemical properties and stability characteristics [18] [19]. Column chromatography represents the most versatile and widely employed method for hydroxylamine purification, offering effective separation based on polarity differences [19] [20].

Silica gel column chromatography provides excellent resolution for hydroxylamine derivatives, with the stationary phase exhibiting strong interactions with polar compounds [19]. The mobile phase selection critically influences separation efficiency, with ethyl acetate and petroleum ether mixtures commonly employed for hydroxylamine purification [18]. Gradient elution techniques allow for optimization of separation conditions, typically starting with less polar solvent mixtures and gradually increasing polarity [19].

Table 4: Purification Method Comparison for Hydroxylamine Derivatives

| Method | Recovery Yield (%) | Purity (%) | Time Required (h) | Solvent Consumption (L/g) |

|---|---|---|---|---|

| Column Chromatography | 75-85 | 95-98 | 2-4 | 15-25 |

| Flash Chromatography | 80-90 | 92-96 | 0.5-1.5 | 8-15 |

| Recrystallization | 60-75 | 98-99 | 4-8 | 5-10 |

| Preparative HPLC | 85-95 | >99 | 1-3 | 20-40 |

Flash chromatography offers rapid purification with high throughput capabilities, utilizing higher flow rates and pressure-assisted elution [21]. The technique is particularly suitable for hydroxylamine compounds that may be sensitive to prolonged exposure to silica gel [21]. Optimization of retention factors between 0.1 and 0.4 ensures efficient separation while maximizing loading capacity [21].

Recrystallization techniques provide high purity products but may result in lower recovery yields [22]. The selection of appropriate solvents for hydroxylamine hydrochloride recrystallization requires careful consideration of solubility profiles at different temperatures [22]. Slow cooling protocols enhance crystal quality and reduce impurity incorporation [22]. The use of activated charcoal during recrystallization can effectively remove colored impurities that may compromise product quality [22].

Yield optimization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and purification method refinement [23] [24]. Design of experiments methodologies allows for systematic investigation of reaction parameters and their interactions [23]. Response surface modeling can identify optimal conditions that maximize both yield and purity while minimizing reaction time and solvent consumption [23].

Table 5: Yield Optimization Parameters and Their Effects

| Parameter | Range Studied | Optimal Value | Yield Improvement (%) | Purity Impact |

|---|---|---|---|---|

| Reaction Temperature (°C) | 20-80 | 55 | +15 | Minimal |

| Catalyst Loading (mol%) | 0.5-5.0 | 2.5 | +22 | Positive |

| Residence Time (min) | 5-60 | 25 | +18 | Positive |

| Nucleophile Excess (equiv) | 1.1-3.0 | 1.8 | +12 | Negative |

Process intensification through continuous monitoring and feedback control systems enables real-time optimization of synthesis conditions [16]. Inline analytical techniques such as high-performance liquid chromatography allow for immediate assessment of reaction progress and product quality [16]. Self-optimizing flow reactors have demonstrated the ability to achieve yield improvements of over 200% compared to initial conditions [16].

Solvent selection and recovery play crucial roles in both yield optimization and environmental sustainability [23]. Polar aprotic solvents generally provide superior reaction environments for hydroxylamine synthesis, though solvent recovery and recycling must be considered for large-scale applications [23]. Green chemistry principles encourage the use of environmentally benign solvents and the development of solvent-free synthetic procedures where possible [7].

Other CAS

82244-86-8

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.